molecular formula C10H12O2 B1357872 7-methoxy-2,3-dihydro-1H-inden-4-ol CAS No. 38998-04-8

7-methoxy-2,3-dihydro-1H-inden-4-ol

Cat. No.: B1357872
CAS No.: 38998-04-8
M. Wt: 164.2 g/mol
InChI Key: MUYRQNYFMUEYKP-UHFFFAOYSA-N
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Description

7-methoxy-2,3-dihydro-1H-inden-4-ol is a chemical compound belonging to the indene family. Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. The presence of a methoxy group at the 7th position and a hydroxyl group at the 4th position makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-2,3-dihydro-1H-inden-4-ol typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available indanone derivatives.

    Methoxylation: Introduction of the methoxy group can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

    Reduction: The carbonyl group in the indanone is reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Cyclization: The final step involves cyclization to form the indene structure, which can be facilitated by acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-2,3-dihydro-1H-inden-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The compound can be further reduced to remove the hydroxyl group, forming a fully saturated indane derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.

    Substitution: Sodium hydride in dimethylformamide, followed by the desired nucleophile.

Major Products

    Oxidation: 7-methoxy-2,3-dihydro-1H-inden-4-one.

    Reduction: 7-methoxy-2,3-dihydro-1H-indane.

    Substitution: Various substituted indenes depending on the nucleophile used.

Scientific Research Applications

7-methoxy-2,3-dihydro-1H-inden-4-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-methoxy-2,3-dihydro-1H-inden-4-ol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The methoxy and hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    2,3-dihydro-1H-inden-4-ol: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.

    7-methoxy-1H-indene: Lacks the hydroxyl group, which can influence its solubility and interaction with biological targets.

    4-hydroxy-2,3-dihydro-1H-indene: Similar structure but without the methoxy group, affecting its overall properties.

Uniqueness

The presence of both methoxy and hydroxyl groups in 7-methoxy-2,3-dihydro-1H-inden-4-ol makes it unique, providing a balance of hydrophilic and hydrophobic properties. This dual functionality can enhance its versatility in various chemical and biological applications.

Properties

IUPAC Name

7-methoxy-2,3-dihydro-1H-inden-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-12-10-6-5-9(11)7-3-2-4-8(7)10/h5-6,11H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUYRQNYFMUEYKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2CCCC2=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70609064
Record name 7-Methoxy-2,3-dihydro-1H-inden-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70609064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38998-04-8
Record name 7-Methoxy-2,3-dihydro-1H-inden-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70609064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-7-methoxy-1H-inden-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To the clear solution of 4,7-Dimethoxyindane (22.5 gm, 0.126 mole) in Methylene chloride (400 ml), added Boron tribromide (12.27 ml, 0.13 mole) at 0° C. After 2 hours stirring at 0-10° C., water (100 ml) was added and then the reaction mixture was extracted with Methylene chloride. The Methylene chloride layer was dried over Sodium sulphate and distilled off to give a crude mass which was purified by column chromatography using 7% Ethyl acetate in Hexane (9.0 gm).
Quantity
22.5 g
Type
reactant
Reaction Step One
Quantity
12.27 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

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